2-Chlorooxazolo[5,4-b]pyridine
CAS No.: 159870-95-8
Cat. No.: VC0189914
Molecular Formula: C6H3ClN2O
Molecular Weight: 154.553
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159870-95-8 |
|---|---|
| Molecular Formula | C6H3ClN2O |
| Molecular Weight | 154.553 |
| IUPAC Name | 2-chloro-[1,3]oxazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H |
| Standard InChI Key | ISONIAAHFNNUKU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)OC(=N2)Cl |
Introduction
2-Chlorooxazolo[5,4-b]pyridine is a heterocyclic compound characterized by a fused ring system consisting of an oxazole ring and a pyridine ring, with a chlorine atom attached to the oxazole ring. Its molecular formula is C₆H₃ClN₂O, and it has a molecular weight of approximately 173.56 g/mol . This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as a building block in the synthesis of more complex heterocyclic compounds.
Synthesis Methods
The synthesis of 2-Chlorooxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with a suitable reagent to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Biological Activities
2-Chlorooxazolo[5,4-b]pyridine has been studied for its potential biological activities, including antimicrobial and anticancer properties. The mechanisms through which these effects are mediated include enzyme inhibition and the induction of apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of oxazolo[5,4-b]pyridine may exhibit significant antimicrobial properties. The mechanism is often attributed to the inhibition of key bacterial enzymes involved in cell wall synthesis.
Anticancer Activity
Studies suggest that compounds similar to 2-Chlorooxazolo[5,4-b]pyridine can effectively inhibit the proliferation of cancer cells by inducing apoptosis and blocking downstream signaling pathways associated with tumor growth.
Mechanism of Action
The mechanism of action of 2-Chlorooxazolo[5,4-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific derivative and the biological context in which it is used.
Comparison with Similar Compounds
2-Chlorooxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
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2-Chlorooxazolo[4,5-b]pyridine: Similar structure but different ring fusion pattern.
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2-Chlorooxazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
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2-Chlorooxazolo[5,4-c]quinoline: Contains a quinoline ring, leading to different chemical properties.
Research Findings
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Enzymes | Inhibition of growth | |
| Anticancer | c-KIT Kinase | Induction of apoptosis; inhibition of proliferation | |
| Enzyme Inhibition | Various Enzymes | Significant binding affinity observed |
Applications
2-Chlorooxazolo[5,4-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It has potential applications in medicine as a pharmaceutical intermediate or active ingredient. Additionally, it is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
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